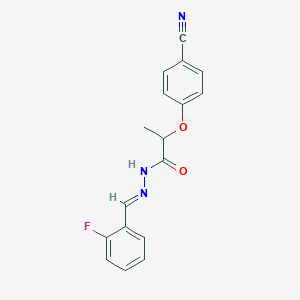
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, also known as INH or isoniazid, is a synthetic compound with a molecular formula of C13H14ClN3O2. It is widely used as an antibiotic for the treatment of tuberculosis, a bacterial infection that primarily affects the lungs. INH is a prodrug that is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This ultimately leads to the death of the bacteria.
作用機序
The mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Mycolic acids are essential components of the bacterial cell wall, and their inhibition leads to the death of the bacteria. This compound is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, this compound binds to the enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of mycolic acids. This ultimately leads to the inhibition of mycolic acid synthesis and the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the biology of tuberculosis and other bacterial infections. In addition, this compound is relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, its antibacterial activity is specific to mycobacterium tuberculosis, which limits its use in the study of other bacterial infections. Furthermore, its mechanism of action is complex and involves multiple enzymes and pathways, which can make it difficult to study in detail.
将来の方向性
There are several future directions for research on N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide. One area of interest is the development of new and more effective treatments for tuberculosis, which remains a major global health problem. Researchers are also investigating the potential use of this compound in the treatment of other bacterial infections and certain types of cancer. In addition, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, researchers are exploring the use of this compound in combination with other drugs, such as rifampicin and pyrazinamide, to improve the efficacy of tuberculosis treatment and reduce the risk of drug resistance.
合成法
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide can be synthesized through a variety of methods, including the reaction of isonicotinic acid hydrazide with 5-chloro-2-methoxybenzoyl chloride, or the reaction of isonicotinic acid with 5-chloro-2-methoxybenzoyl isocyanate. These methods have been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been extensively studied for its antibacterial properties and its potential use in the treatment of tuberculosis. In addition, this compound has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and atypical mycobacterial infections. Furthermore, this compound has been studied for its potential use in the treatment of certain types of cancer, such as ovarian cancer and lung cancer.
特性
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-12-3-2-10(15)8-11(12)14(20)18-17-13(19)9-4-6-16-7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYYUNXPQCERLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)

![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)




![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)


![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)